molecular formula C7H11N3O2 B555599 H-D-His(1-Me)-OH CAS No. 163750-77-4

H-D-His(1-Me)-OH

Cat. No. B555599
M. Wt: 169.18 g/mol
InChI Key: BRMWTNUJHUMWMS-ZCFIWIBFSA-N
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Description

“H-D-His(1-Me)-OH” is a chemical compound with the CAS number 163750-77-4 . It is used for research and development purposes . The molecular formula of this compound is C7H11N3O2, and it has a molecular weight of 169.18 .


Synthesis Analysis

“H-D-His(1-Me)-OH” is one of the various histidine derivatives offered by PeptART Bioscience GmbH for peptide synthesis and related applications . Further derivatives are available upon request .

Scientific Research Applications

1. Application in Bibliometric Measures

The concept of the h-index, introduced by Hirsch, is a metric for evaluating the scientific output of researchers. Modifications to this index, like the hm-index, have been suggested to more accurately account for multiple co-authorship in research publications. This is relevant in the context of scientific research applications as it aids in fairer and more precise evaluation of researchers' contributions, especially in collaborative studies involving complex molecules like H-D-His(1-Me)-OH (Schreiber, 2008).

2. Hypothetico-Deductive Method in Research

The hypothetico-deductive (H-D) method is a critical scientific approach for testing research hypotheses. It's rarely used in wildlife science but has significant implications for research in various fields, including those involving complex compounds like H-D-His(1-Me)-OH. This method enhances the reliability and validity of research findings by providing a systematic approach to hypothesis testing (Romesburg, 1981).

3. Molecular Dynamics in Ethanol Oxidation

Molecular dynamics simulations, such as those examining the reaction mechanisms of hydrous ethanol oxidation, are another application relevant to the research on molecules like H-D-His(1-Me)-OH. These studies help in understanding fundamental reaction mechanisms and the effects of various components in chemical reactions, providing insights that can be applied in broader chemical research contexts (Feng et al., 2019).

4. Density Functional Theory in Metal Hydrides

Density functional theory (DFT) calculations are instrumental in studying the structures and dynamics of hydrogen in metal hydrides. This has implications for the research on molecules like H-D-His(1-Me)-OH, particularly in understanding their interaction with metals and potential applications in material science (Sholl, 2007).

5. Understanding Hydrogen Bond Dynamics

Research into the dynamics of hydrogen bonds, such as those studied in the infrared spectroscopy of water, is critical. This research provides insights into molecular interactions and the behavior of hydrogen bonds, which are fundamental in the study of complex molecules like H-D-His(1-Me)-OH (Fecko et al., 2003).

Safety And Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be taken off immediately. The skin should be washed off with soap and plenty of water, and a doctor should be consulted . Following eye contact, the eyes should be rinsed with pure water for at least 15 minutes, and a doctor should be consulted . Following ingestion, the mouth should be rinsed with water. Vomiting should not be induced. Never give anything by mouth to an unconscious person. A doctor or Poison Control Center should be called immediately .

properties

IUPAC Name

(2R)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-10-3-5(9-4-10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMWTNUJHUMWMS-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426350
Record name 1-Methyl-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-D-His(1-Me)-OH

CAS RN

163750-77-4
Record name 1-Methyl-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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